2,4,5-Trimethylbenzonitrile

Description

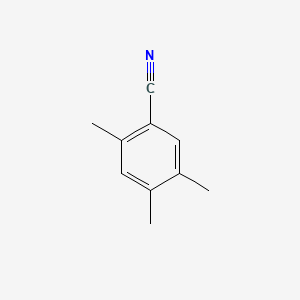

2,4,5-Trimethylbenzonitrile is a substituted aromatic nitrile featuring three methyl groups at the 2-, 4-, and 5-positions of the benzene ring. Its molecular formula is C₁₀H₁₁N, with a molecular weight of 145.20 g/mol. Methyl groups are electron-donating, enhancing the compound's lipophilicity and stability in hydrophobic environments. This makes it a candidate for use as an intermediate in organic synthesis, particularly in reactions requiring steric bulk or directed substitution patterns.

Properties

IUPAC Name |

2,4,5-trimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-7-4-9(3)10(6-11)5-8(7)2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCFOBGVVUVYHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391796 | |

| Record name | 2,4,5-Trimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58260-83-6 | |

| Record name | 2,4,5-Trimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-Trimethylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,5-Trimethylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 2,4,5-trimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically occurs at elevated temperatures to facilitate the substitution of the chloride group with a nitrile group.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic processes to enhance yield and efficiency. The use of catalysts such as palladium or nickel can be employed to promote the cyanation reaction. Additionally, continuous flow reactors may be utilized to maintain optimal reaction conditions and improve scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction of this compound can yield amines or other reduced products. Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.

Substitution: The nitrile group in this compound can participate in nucleophilic substitution reactions. For example, it can react with Grignard reagents to form ketones.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Grignard reagents (RMgX)

Major Products:

Oxidation: Carboxylic acids

Reduction: Amines

Substitution: Ketones

Scientific Research Applications

2,4,5-Trimethylbenzonitrile is utilized in various scientific research applications, including:

Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.

Medicine: Research on this compound includes its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: It is employed in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2,4,5-Trimethylbenzonitrile involves its interaction with specific molecular targets. In spectroscopic studies, it acts as a probe to locate metal ions such as cobalt in zeolites. The nitrile group can coordinate with metal ions, allowing researchers to study the distribution and environment of these ions within the material .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Substituents on the benzene ring critically influence electronic properties, reactivity, and applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison

Physicochemical Properties

- Lipophilicity: Methyl-substituted derivatives (e.g., 2,4,5- and 2,4,6-trimethylbenzonitrile) exhibit higher lipophilicity than fluorinated analogs, favoring solubility in non-polar solvents .

- Boiling/Melting Points : Symmetrical analogs like 2,4,6-trimethylbenzonitrile may have higher melting points due to crystalline packing efficiency .

- NMR Shifts : For 2,4,6-trimethylbenzonitrile, ¹³C-NMR data in CDCl₃ shows chemical shifts at δ~157.1 ppm for the nitrile carbon, with methyl carbons resonating at δ~21–25 ppm . Fluorinated analogs (e.g., 2,4,5-trifluorobenzonitrile) would exhibit downfield shifts for ring carbons due to electron-withdrawing effects.

Biological Activity

2,4,5-Trimethylbenzonitrile (TMBN) is an aromatic nitrile with the molecular formula C10H11N and a molecular weight of 145.2 g/mol. It is structurally characterized by three methyl groups attached to a benzene ring adjacent to a nitrile functional group. This compound has garnered interest in various fields, including organic synthesis and medicinal chemistry, due to its potential biological activities.

- Molecular Formula: C10H11N

- Molecular Weight: 145.2 g/mol

- Appearance: Off-white crystalline solid

- CAS Number: 2571-52-0

Biological Activity Overview

The biological activity of TMBN has been explored in several studies, revealing its potential as an anti-inflammatory and antitumor agent. The following sections detail specific findings related to its biological effects.

Anti-inflammatory Activity

Research has indicated that TMBN exhibits anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines. A study conducted by researchers at the University of Texas demonstrated that TMBN significantly reduced the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro, suggesting a mechanism for its anti-inflammatory effects .

Antitumor Activity

In vitro assays have shown that TMBN possesses cytotoxic effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that TMBN inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM . The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Studies

-

Case Study: Inhibition of Cancer Cell Proliferation

- Objective: To evaluate the antiproliferative effects of TMBN on MCF-7 breast cancer cells.

- Method: Cells were treated with varying concentrations of TMBN for 48 hours.

- Results: Significant inhibition of cell growth was observed at concentrations above 20 µM, with morphological changes indicative of apoptosis.

-

Case Study: Anti-inflammatory Effects

- Objective: To assess the impact of TMBN on cytokine production in macrophages.

- Method: Macrophages were stimulated with lipopolysaccharide (LPS) and treated with TMBN.

- Results: Treatment with TMBN led to a reduction in IL-6 and TNF-α levels by approximately 40% compared to controls.

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.